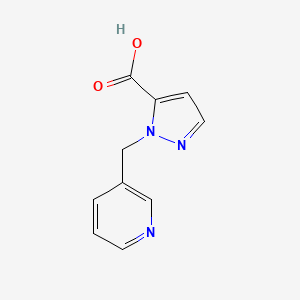

![molecular formula C14H13N3O4 B2860770 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049549-36-1](/img/structure/B2860770.png)

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzodioxole derivatives are known to possess a broad spectrum of activities. In addition to synthetic derivatives, natural products that have the benzodioxole subunit, such as piperine, have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity .

Synthesis Analysis

The synthesis of benzodioxole derivatives often involves nucleophilic substitution reactions. For instance, the synthesis of benzo[d][1,3]dioxole-5-carbaldehyde was achieved through a nucleophilic substitution reaction (S N 2) of the 3,4-dihydroxy-5-carbaldehyde reagent with dibromomethane .Molecular Structure Analysis

Benzodioxole derivatives can be analyzed by conventional spectroscopic methods (1 H NMR and 13 C NMR), which can confirm their structural characterizations .Chemical Reactions Analysis

The chemical reactions of benzodioxole derivatives can be characterized by pyrolysis coupled to a mass spectrometer, which shows characteristic fragments with the respective masses .Physical And Chemical Properties Analysis

The physical and chemical properties of benzodioxole derivatives can be analyzed through thermal analysis methods such as TG and DSC .Aplicaciones Científicas De Investigación

Detection of Carcinogenic Lead

This compound has been utilized in the synthesis of derivatives that are effective in the detection of carcinogenic lead (Pb2+) ions. A study demonstrated the use of such derivatives for the significant detection of Pb2+ via a reliable electrochemical approach . The sensitivity and selectivity of the sensor developed were remarkable, making it a valuable tool in environmental monitoring and public health.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation . These heterocyclic compounds have a wide range of applications in medicinal chemistry due to their bioactive properties.

Biological Evaluation

Derivatives of this compound have been evaluated for their biological activity, particularly in inhibiting cell proliferation . Such studies are crucial in the development of new therapeutic agents and understanding the compound’s role in biological systems.

Chemical Synthesis

The compound is involved in the synthesis of various chemical structures, aiding in the discovery of new reactions and expanding the repertoire of synthetic chemistry.

Each application mentioned above is based on the compound’s unique properties and its ability to participate in various chemical reactions. The research on this compound is ongoing, and its full potential in scientific applications is still being uncovered. The studies referenced provide a glimpse into the diverse and impactful uses of this compound in scientific research .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c18-13-2-1-5-16-17(13)7-6-15-14(19)10-3-4-11-12(8-10)21-9-20-11/h1-5,8H,6-7,9H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACILOIVHWZNSRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2860687.png)

![Methyl 4-{4-[(3,4-dichlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2860690.png)

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2860696.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2860702.png)

![3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid](/img/structure/B2860703.png)

![(E)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860705.png)

![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2860706.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2860707.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2860708.png)

![5-[(3-Chlorophenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2860710.png)